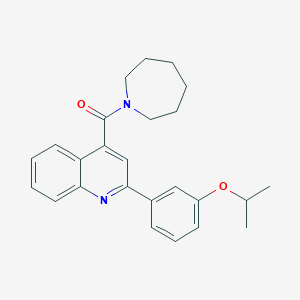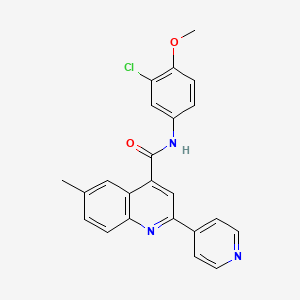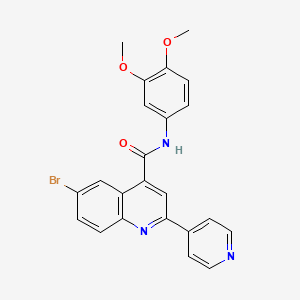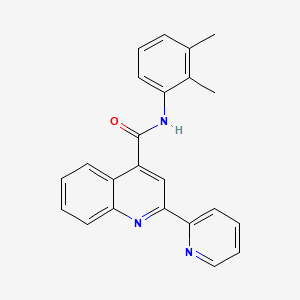![molecular formula C23H19BrN6O B3605349 6-bromo-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3605349.png)
6-bromo-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Descripción general
Descripción
6-bromo-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is a chemical compound with a molecular formula of C26H20BrN7O. It is commonly known as BPIQ or BRD-K68174566. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of BPIQ is not fully understood. However, it has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BPIQ has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
BPIQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. BPIQ has also been found to inhibit the growth and proliferation of breast cancer cells. In addition, BPIQ has been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPIQ in lab experiments is its specificity for PARP and COX-2. This specificity allows for targeted inhibition of these enzymes, which can lead to more effective treatment of diseases such as breast cancer and Alzheimer's disease. However, one limitation of using BPIQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BPIQ. One direction is the development of more efficient synthesis methods to increase the yield of BPIQ. Another direction is the investigation of the potential use of BPIQ in the treatment of other types of cancer, such as lung cancer and prostate cancer. Additionally, the potential use of BPIQ as an anti-inflammatory agent and as a treatment for Alzheimer's disease should be further explored. Finally, the development of more soluble forms of BPIQ could improve its effectiveness in vivo.
Conclusion
In conclusion, BPIQ is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis of BPIQ involves the reaction of 2-chloro-6-bromoquinoline with 3-pyridinecarboxaldehyde and 4-(2-pyrimidinyl)piperazine. BPIQ has been found to have anti-cancer properties, specifically in the treatment of breast cancer, and has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Its mechanism of action involves the inhibition of PARP and COX-2. BPIQ has several advantages and limitations for lab experiments, and its future directions include the development of more efficient synthesis methods and the investigation of its potential use in the treatment of other types of cancer and as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
BPIQ has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-cancer properties, specifically in the treatment of breast cancer. BPIQ has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
(6-bromo-2-pyridin-3-ylquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN6O/c24-17-4-5-20-18(13-17)19(14-21(28-20)16-3-1-6-25-15-16)22(31)29-9-11-30(12-10-29)23-26-7-2-8-27-23/h1-8,13-15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCNZZFSZTWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3605273.png)



![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B3605292.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3605293.png)


![methyl 2-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3605327.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3605329.png)

![8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B3605350.png)
